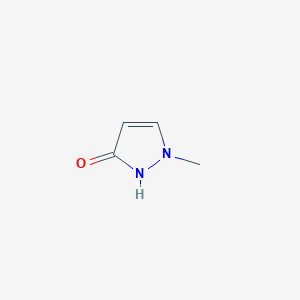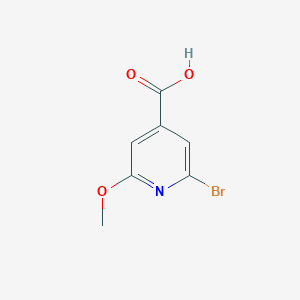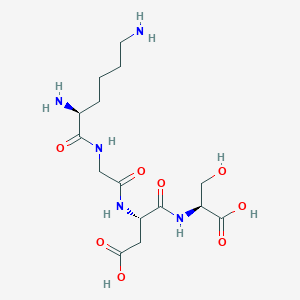
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related aromatic aldehydes has been achieved through various methods. For instance, a highly sensitive and stable fluorescence derivatization reagent for aromatic aldehydes was synthesized for use in liquid chromatography . Another study reported the synthesis of an isotopically labeled benzaldehyde derivative, which was achieved in 9 steps from an acyclic, non-aromatic precursor . Additionally, substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . These methods could potentially be adapted for the synthesis of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde.
Molecular Structure Analysis
The molecular structure and vibrational modes of chloro-substituted benzaldehydes have been studied using ab initio calculations and vibrational spectroscopy . These studies provide insights into the effects of substituents on the molecular conformation and dimerization behavior of benzaldehydes, which could be relevant for understanding the structure of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde.
Chemical Reactions Analysis
The reactivity of aromatic aldehydes in chemical reactions has been explored in several studies. For example, the derivatization of aromatic aldehydes to form fluorescent products has been demonstrated, which could be relevant for the detection and analysis of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde . The selective oxidation of trimethylphenol to a dimethylhydroxybenzaldehyde has also been reported, which shows the potential for selective functional group transformations in the presence of multiple substituents .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde have not been directly reported, studies on similar compounds can provide some insights. For instance, the synthesis of 2-Hydroxy-6-methylbenzaldehyde, a compound with a similar structure, has been achieved, and its role as an alarm and sex pheromone component in astigmatid mites suggests potential biological activity . Analytical studies of a complex pyrimidine dione derivative provide information on the molecular geometry, electronic absorption, and nonlinear optical properties, which could be analogous to the properties of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde .
Eigenschaften
IUPAC Name |
2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-8(13-2)10(14-3)9(12)7(6)5-11/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCENGTZYOIQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468400 | |
| Record name | 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde | |
CAS RN |
22383-86-4 | |
| Record name | 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















